molecular formula C22H34BClN2O4 B6330424 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester CAS No. 2096341-22-7

2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester

Cat. No.: B6330424
CAS No.: 2096341-22-7
M. Wt: 436.8 g/mol
InChI Key: VOYFHYAWZVYPIZ-UHFFFAOYSA-N
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Description

2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a 4-chlorophenyl group, and a 4-BOC-piperazino group. The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester is unique due to the presence of the 4-BOC-piperazino group, which provides additional functionality and protection during synthesis. The 4-chlorophenyl group also contributes to its distinct reactivity and applications .

Properties

IUPAC Name

tert-butyl 4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(24)8-9-18(16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYFHYAWZVYPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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